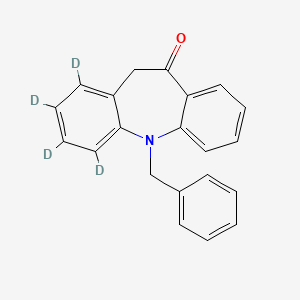

N-Benzyl-dibenzazepinone-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-dibenzazepinone-d4 typically involves the deuteration of N-Benzyl-dibenzazepinone.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the deuteration process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-dibenzazepinone-d4 can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield a deuterated amine derivative .

Scientific Research Applications

Medicinal Chemistry

Overview

N-Benzyl-dibenzazepinone-d4 serves as a crucial building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Synthesis of Derivatives

The compound can be modified to create derivatives with improved efficacy against specific targets. For example, derivatives have been synthesized to investigate their potential as inhibitors for various enzymes and receptors involved in disease processes.

Neuropharmacology

Neuroprotective Effects

Research indicates that this compound and its derivatives exhibit neuroprotective properties. Studies have focused on their ability to inhibit acetylcholinesterase, which is significant for conditions such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

In a study evaluating the neuroprotective effects of N-benzyl pyridinium derivatives, compounds demonstrated selective inhibition of acetylcholinesterase with IC50 values ranging from 1.2 to 4.6 µM, indicating potential for therapeutic applications in neurodegenerative diseases .

| Compound | IC50 (µM) | Selectivity Ratio | Reference |

|---|---|---|---|

| Compound C | 1.2 | >278 (AChE vs BChE) | |

| Compound D | 3.5 | >200 (AChE vs BChE) |

Biological Research

Isotopic Labeling Applications

The deuterated nature of this compound provides unique advantages in biological studies, particularly in tracing metabolic pathways and studying drug metabolism.

- Metabolic Pathway Tracing: The incorporation of deuterium allows researchers to track the compound's fate within biological systems, providing insights into its pharmacokinetics and dynamics.

- Stability Studies: The stability of the compound under various physiological conditions can be assessed, aiding in the design of more effective therapeutic agents.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound derivatives against influenza viruses. A study reported that specific analogs exhibited significant inhibitory activity against H1N1 strains, showcasing their potential as antiviral agents .

Anticancer Research

Preliminary studies have shown that certain derivatives possess anticancer properties by interacting with cellular pathways responsible for cancer cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.

Mechanism of Action

The mechanism of action of N-Benzyl-dibenzazepinone-d4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-dibenzazepinone-d4 can be compared with other dibenzazepine derivatives, such as:

Clozapine: An atypical antipsychotic drug used in the treatment of schizophrenia.

Imipramine: A tricyclic antidepressant used to treat depression and enuresis.

Carbamazepine: An anticonvulsant used to treat seizures and neuropathic pain.

Uniqueness

This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements in research applications. This distinguishes it from other non-deuterated dibenzazepine derivatives .

Biological Activity

N-Benzyl-dibenzazepinone-d4 is a compound of interest due to its potential biological activities, particularly in the areas of antioxidant properties and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the dibenzazepine family, which is characterized by a fused ring system that includes nitrogen atoms. The molecular formula is C19H18D4N2O, where D represents deuterium atoms. The structure contributes to its unique pharmacological profile.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of dibenzazepine derivatives. For instance, compounds similar to this compound have shown significant activity in scavenging free radicals. A study demonstrated that certain dibenzazepine derivatives exhibited high interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating strong antioxidant capabilities. The percent inhibition values ranged from 64.5% to 81% after 20 minutes of exposure, which underscores their effectiveness in reducing oxidative stress in biological systems .

Table 1: Antioxidant Activity of Dibenzazepine Derivatives

| Compound | DPPH Inhibition (%) at 20 min | IC50 (µg/mL) |

|---|---|---|

| N-Benzyl-10a | 64.5 | 7.12 |

| N-Benzyl-10d | 81 | 6.00 |

| Trolox | 91 | - |

Neuropharmacological Effects

Dibenzazepines are known for their neuropharmacological activities, including potential anxiolytic and antidepressant effects. Research indicates that modifications in the dibenzazepine structure can lead to varying degrees of activity at neurotransmitter receptors. For example, the introduction of different substituents at the nitrogen position can enhance binding affinity for serotonin receptors, which are crucial in mood regulation .

Case Study: Neuroprotective Effects

A case study involving a series of dibenzazepine derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The study utilized in vitro models where neuronal cells were exposed to oxidative agents. Compounds similar to this compound showed a marked reduction in cell death and improved cell viability compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in substituents on the dibenzazepine core significantly influence its pharmacological properties. For instance, electron-withdrawing groups generally enhance antioxidant activity by stabilizing radical intermediates during redox reactions .

Table 2: Structure-Activity Relationship of Dibenzazepines

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing (e.g., -F) | Increases antioxidant activity |

| Electron-donating (e.g., -CH₃) | Decreases activity |

Properties

IUPAC Name |

11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYLTILMWPHLP-YSQBAEGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.